6-Chloro-2-morpholinonicotinic acid
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Overview
Description
6-Chloro-2-morpholinonicotinic acid is a derivative of nicotinic acid, which is a vital compound in various biological processes. This compound is characterized by the presence of a chlorine atom at the sixth position and a morpholine ring at the second position of the nicotinic acid structure.
Preparation Methods
The synthesis of 6-Chloro-2-morpholinonicotinic acid typically involves a multi-step process starting from commercially available 2-chloronicotinic acid. The synthetic route includes the following steps :
Esterification: The 2-chloronicotinic acid is esterified using methanol and an acid catalyst to form the corresponding ester.
Nucleophilic Substitution: The ester undergoes nucleophilic substitution with morpholine to introduce the morpholine ring.
Hydrolysis: The ester is then hydrolyzed to yield this compound.
The reaction conditions are typically mild, and the overall yield of the process is optimized to achieve high efficiency.
Chemical Reactions Analysis
6-Chloro-2-morpholinonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The chlorine atom at the sixth position can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-morpholinonicotinic acid has several applications in scientific research, including :
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic drugs.
Biological Studies: This compound is utilized in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Chemical Research: It serves as a building block in the synthesis of more complex molecules for chemical research and development.
Mechanism of Action
The mechanism of action of 6-Chloro-2-morpholinonicotinic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nicotinic acid receptors and modulating their activity. This interaction can influence various biochemical pathways, including lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
6-Chloro-2-morpholinonicotinic acid can be compared with other similar compounds, such as 2-chloronicotinic acid and 6-chloronicotinic acid . While these compounds share structural similarities, this compound is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in pharmaceutical and chemical research.
Similar compounds include:
- 2-Chloronicotinic acid
- 6-Chloronicotinic acid
- 2-Morpholinonicotinic acid
These compounds differ in their substitution patterns and functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-2-morpholin-4-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-2-1-7(10(14)15)9(12-8)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPQWSNGXVEMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=N2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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